rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

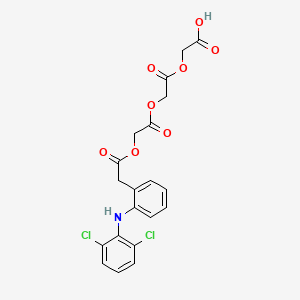

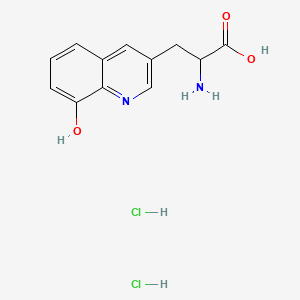

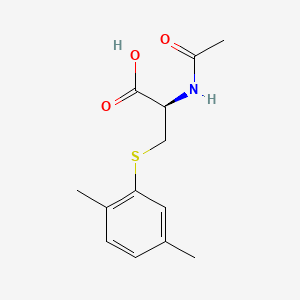

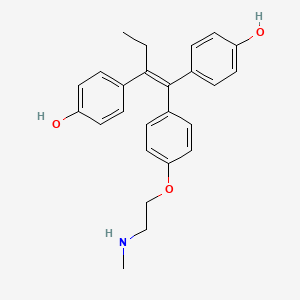

“rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride” is a compound with the molecular formula C12H14Cl2N2O3 . It is used in the genetic incorporation of a metal-ion chelating amino acid into proteins as a biophysical probe .

Molecular Structure Analysis

The molecular structure of “rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride” is characterized by the presence of a hydroxyquinoline group attached to an alanine residue . The InChI string of the compound isInChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7;;/h1-4,6,9,15H,5,13H2,(H,16,17);2*1H . Physical And Chemical Properties Analysis

The molecular weight of “rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride” is 305.15 g/mol . It has 5 hydrogen bond donor count and 5 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound is 304.0381477 g/mol . The topological polar surface area is 96.4 Ų . The heavy atom count is 19 .科学的研究の応用

Synthesis and Stereochemistry

- The synthesis and stereochemistry of amino alcohols related to rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride have been explored. A detailed analysis of NMR and IR spectra has been used to determine the relative configuration of these compounds (Grethe, Uskokovice, Williams, & Brossi, 1967).

Metal-ion Chelating Properties

- Rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride has been used as a metal-ion chelating amino acid. It was genetically encoded in E. coli to facilitate the incorporation into proteins, enabling the determination of protein structures using heavy metals for phasing. This has implications in designing metalloproteins with novel structures and functions, including fluorescent sensors (Lee, Spraggon, Schultz, & Wang, 2009).

Artificial Metalloenzyme Design

- The compound has been utilized in the design of artificial metalloenzymes. When introduced into the lactococcal multidrug-resistance regulator (LmrR) protein, it has demonstrated the ability to complex efficiently with various metal ions, such as CuII and ZnII. This showcases its potential in catalyzing asymmetric reactions and mimicking natural metalloenzyme activities (Drienovská, Scheele, Gutiérrez de Souza, & Roelfes, 2020).

Biophysical Probing

- Its use in biophysical studies has been noted, where it serves as a probe due to its metal-ion chelating properties. This aspect is significant in the context of structural biology and enzymology, where metal ions play crucial roles (Lee et al., 2009).

Supramolecular Chemistry

- The compound's derivatives have been applied in the field of supramolecular chemistry. This includes the development of new supramolecular sensors, emitting devices, or self-assembled aggregates, leveraging the unique properties of the 8-hydroxyquinoline moiety (Albrecht, Fiege, & Osetska, 2008).

作用機序

Target of Action

It is used in the genetic incorporation of a metal-ion chelating amino acid into proteins as a biophysical probe . This suggests that it may interact with various proteins depending on the specific experimental setup.

Mode of Action

The compound forms highly stable complexes with various transition metal ions and lanthanides . This property allows it to serve as an excellent probe for paramagnetic relaxation enhancement (PRE) NMR experiments . The mode of action of this compound is primarily through its ability to chelate metal ions, which can then be used to influence the magnetic properties of proteins for NMR studies .

Result of Action

The result of the action of this compound is the generation of PRE NMR data, which can provide long-range distance measurements (>10 Å) in proteins . This can be particularly useful in the structural determination of proteins.

特性

IUPAC Name |

2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7;;/h1-4,6,9,15H,5,13H2,(H,16,17);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOXMKIPAOEJMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)O)CC(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)